molecular formula C18H15NO3 B4562570 1-(7-METHOXY-1-BENZOFURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

1-(7-METHOXY-1-BENZOFURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B4562570
M. Wt: 293.3 g/mol
InChI Key: HBGLTJHJINZZTL-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole is a complex organic compound that features a benzofuran ring fused with an indole structure

Scientific Research Applications

1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(7-methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of 7-methoxy-1-benzofuran-2-carbonyl chloride. This intermediate can be synthesized through the reaction of 7-methoxy-1-benzofuran-2-carboxylic acid with thionyl chloride. The resulting acyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine to yield the final product.

Chemical Reactions Analysis

1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole can be compared with similar compounds such as:

    1-(7-Methoxy-1-benzofuran-2-carbonyl)-1H-indole: This compound lacks the dihydro component, which may affect its reactivity and biological activity.

    1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-pyrrole: The replacement of the indole ring with a pyrrole ring can lead to different chemical and biological properties.

    1-(7-Methoxy-1-benzofuran-2-carbonyl)-2,3-dihydro-1H-quinoline: The quinoline ring system introduces additional aromaticity, potentially altering the compound’s stability and reactivity.

Each of these compounds has unique features that distinguish them from this compound, highlighting the importance of structural variations in determining chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-15-8-4-6-13-11-16(22-17(13)15)18(20)19-10-9-12-5-2-3-7-14(12)19/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGLTJHJINZZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(7-METHOXY-1-BENZOFURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE
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1-(7-METHOXY-1-BENZOFURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE
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1-(7-METHOXY-1-BENZOFURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE
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1-(7-METHOXY-1-BENZOFURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE
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1-(7-METHOXY-1-BENZOFURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE
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1-(7-METHOXY-1-BENZOFURAN-2-CARBONYL)-2,3-DIHYDRO-1H-INDOLE

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